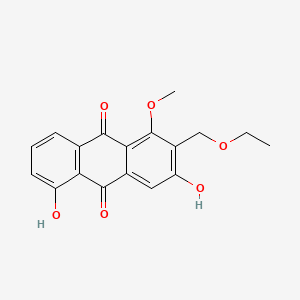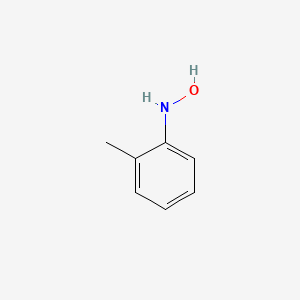
N-羟基-2-甲苯胺
概述
描述
N-Hydroxy-2-toluidine (NHT) is an organic compound that is widely used in a variety of scientific and industrial processes. NHT is a versatile and useful compound due to its unique properties, such as its ability to act as an acid, base, oxidizing agent, and reducing agent. NHT is also known for its ability to act as a catalyst in a variety of different reactions.
科学研究应用
有机合成中的催化作用
N-羟基-2-甲苯胺: 在催化领域中被用于提高有机合成过程的效率。 负载型纳米材料因其尺寸小、表面积大,能使更多的反应发生,使其成为催化应用的理想选择 {svg_1}. 该化合物在对甲苯胺氧化生成工业上重要的有机化合物的反应中发挥作用,是其在催化领域应用的典型例子 {svg_2}.
新型酰胺的合成
该化合物在新型酰胺的合成中起着至关重要的作用,新型酰胺在医药和农业等各个领域具有重要意义。通过对甲苯胺的N-羟基乙酰化过程,可以合成新的酰胺,例如对甲苯胺乙醇酸盐和2-羟基-N-(4-甲基)苯基乙酰胺。 这些酰胺在医药方面有潜在的应用,例如抗抑郁药,在农业方面有潜在的应用,例如具有高生物活性的成分 {svg_3}.
电化学
在电化学中,N-羟基-2-甲苯胺被用作可溶性缓蚀剂。 它通常溶解在水性介质中用于冷却系统,体现了其在保持电化学系统完整性方面的重要性 {svg_4}.
环境应用
有机精细化学品传统生产工艺所带来的环境危害,迫切需要寻找污染更少的工艺N-羟基-2-甲苯胺参与了环境友好的催化路线,最大限度地减少了污染和废弃物 {svg_5}.
药物应用
基于N-羟基-2-甲苯胺合成的新型酰胺在制药行业具有重要意义。 通过此过程合成的化合物可用于治疗各种疾病,突出了该化合物在药物开发中的重要性 {svg_6}.
农业化学
N-羟基-2-甲苯胺: 衍生物用于生产具有高生物活性的化合物,然后用于化学工业。 这些衍生物在农业中使用的物质的合成中发挥作用,例如杀虫剂和化肥,证明了该化合物在农业化学中的多功能性和重要性 {svg_7}.
作用机制
Target of Action
N-Hydroxy-2-toluidine, also known as o-Toluidine, primarily targets the hemoglobin in the blood and the urinary bladder in the human body . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body. The urinary bladder is a hollow muscular organ that collects and stores urine from the kidneys before disposal by urination.
Mode of Action
The compound interacts with its targets through a process called N-hydroxylation , which is mediated by the Cytochrome P450 enzyme in the liver . This process converts o-Toluidine into N-hydroxy-o-toluidine, a carcinogenic metabolite . This metabolite can either be metabolized to o-nitrosotoluene or conjugated with glucuronic acid or sulfate and transported to the urinary bladder via the blood .
Biochemical Pathways
The metabolism of o-Toluidine involves many competing activating and deactivating pathways, including N-acetylation , N-oxidation , and N-hydroxylation , and ring oxidation . 4-Hydroxylation and N-acetylation of toluidine are the major metabolic pathways in rats .
Pharmacokinetics
It is known that the compound is absorbed through the skin and mucous membranes and is a local irritant . It is also known that male rats excrete a small percentage of the dose in the urine as the unchanged substance within 24 hours .
Result of Action
The primary result of N-Hydroxy-2-toluidine’s action is the induction of methemoglobinemia , a condition characterized by elevated levels of methemoglobin in the blood . Furthermore, N-Hydroxy-2-toluidine is suspected of causing bladder cancer in rats and is known to be a human carcinogen .
生化分析
Biochemical Properties
N-Hydroxy-2-toluidine plays a pivotal role in biochemical reactions, particularly in the metabolism of aromatic amines. It is formed through the N-hydroxylation of o-toluidine, a reaction mediated by cytochrome P450 enzymes . This compound interacts with various biomolecules, including DNA, where it forms adducts that can lead to mutations and carcinogenesis . Additionally, N-Hydroxy-2-toluidine can undergo further metabolic transformations, such as conjugation with glucuronic acid or sulfate, facilitating its excretion .
Cellular Effects
N-Hydroxy-2-toluidine exerts significant effects on cellular processes. It has been shown to induce DNA damage, leading to mutations and potentially carcinogenic outcomes . This compound can influence cell signaling pathways, particularly those involved in the cellular response to DNA damage, such as the activation of p53 . Furthermore, N-Hydroxy-2-toluidine can affect gene expression and cellular metabolism, contributing to its overall impact on cell function .
Molecular Mechanism
The molecular mechanism of N-Hydroxy-2-toluidine involves its interaction with DNA and proteins. Upon entering the cell, it can be metabolized to reactive intermediates, such as nitrenium ions, which can form covalent bonds with DNA . This interaction leads to the formation of DNA adducts, which can cause mutations if not repaired. Additionally, N-Hydroxy-2-toluidine can inhibit or activate various enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Hydroxy-2-toluidine can vary over time. Studies have shown that this compound is relatively stable under certain conditions but can degrade over time, especially in the presence of light and oxygen . Long-term exposure to N-Hydroxy-2-toluidine has been associated with persistent DNA damage and alterations in cellular function, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of N-Hydroxy-2-toluidine in animal models are dose-dependent. At low doses, it may cause minimal adverse effects, while higher doses can lead to significant toxicity, including carcinogenic outcomes . Studies have shown that there is a threshold dose above which the risk of adverse effects increases markedly . It is crucial to determine the safe exposure levels to mitigate potential health risks.
Metabolic Pathways
N-Hydroxy-2-toluidine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates . These intermediates can either be further metabolized to less harmful compounds or conjugated with glucuronic acid or sulfate for excretion . The balance between activation and detoxification pathways determines the overall impact of N-Hydroxy-2-toluidine on the organism .
Transport and Distribution
Within cells and tissues, N-Hydroxy-2-toluidine is transported and distributed through the bloodstream. It can bind to transport proteins, facilitating its movement to various tissues . Once inside the cells, it can accumulate in specific compartments, depending on its interactions with cellular components . Understanding its transport and distribution is essential for assessing its biological effects and potential risks.
Subcellular Localization
N-Hydroxy-2-toluidine exhibits specific subcellular localization patterns. It can be found in the nucleus, where it interacts with DNA, as well as in the cytoplasm, where it may interact with various enzymes and proteins . The localization of N-Hydroxy-2-toluidine within specific cellular compartments can influence its activity and function, contributing to its overall impact on cellular processes .
属性
IUPAC Name |
N-(2-methylphenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-4-2-3-5-7(6)8-9/h2-5,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYXQGTUTCZGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209975 | |
| Record name | N-Hydroxy-2-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-22-3 | |
| Record name | N-(2-Methylphenyl)hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-2-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxy-2-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, N-hydroxy-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENAMINE, N-HYDROXY-2-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L90UBW6LOA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


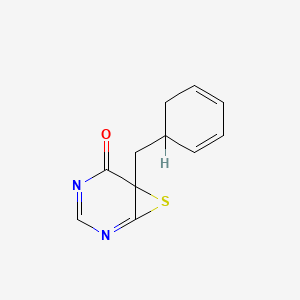
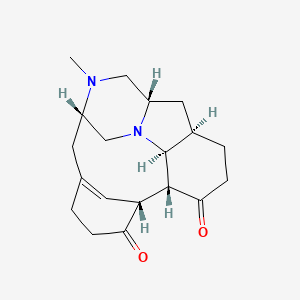
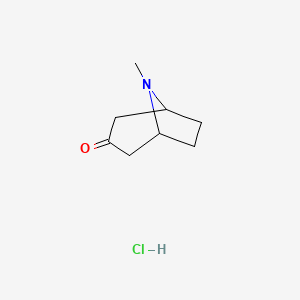



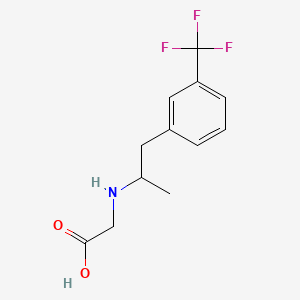
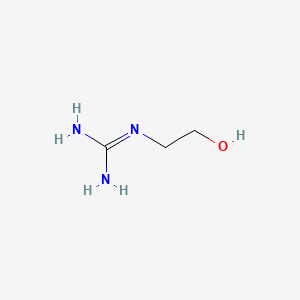

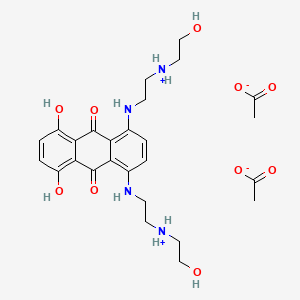
![benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate](/img/no-structure.png)
